An In-depth Technical Guide to 2-(Aminomethyl)phenol Hydrochloride for Scientific Professionals
An In-depth Technical Guide to 2-(Aminomethyl)phenol Hydrochloride for Scientific Professionals
This document provides a comprehensive technical overview of 2-(Aminomethyl)phenol hydrochloride (HCl), a compound of increasing interest in biomedical research and drug development. Designed for researchers, medicinal chemists, and formulation scientists, this guide synthesizes core physicochemical properties, robust analytical methodologies, and practical handling information, grounded in established chemical principles.
Introduction and Molecular Overview
2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or by the investigational name 2-HOBA, is a bifunctional organic molecule featuring a phenol and a primary aminomethyl group in an ortho-substitution pattern on a benzene ring.[1] This specific arrangement allows for intramolecular hydrogen bonding, which influences its physical properties and reactivity.[1] The hydrochloride salt is typically the preferred form for research and development due to its improved stability and aqueous solubility over the free base.
Its significance in the scientific community stems primarily from its function as a potent antioxidant and a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs).[2] These scavenging properties confer a protective effect against oxidative stress and inflammation, making 2-(Aminomethyl)phenol a valuable tool in studying cardiovascular diseases, neurodegenerative disorders, and other conditions linked to oxidative damage.[2] Currently, it is under investigation in clinical trials, highlighting its therapeutic potential.[3]
Molecular Structure:
-
Free Base: 2-(Aminomethyl)phenol
-
Hydrochloride Salt: 2-(Aminomethyl)phenol hydrochloride
Physicochemical Properties
The properties of 2-(Aminomethyl)phenol and its hydrochloride salt are crucial for its application in both in vitro and in vivo settings. The data presented below is a consolidation from various chemical suppliers and databases. Note that while extensive experimental data exists for the free base, some properties for the hydrochloride salt are inferred from chemical principles (e.g., enhanced water solubility).
| Property | 2-(Aminomethyl)phenol (Free Base) | 2-(Aminomethyl)phenol HCl (Salt) | Source(s) |
| CAS Number | 932-30-9 | Not consistently assigned; often managed under the free base CAS | |
| Molecular Formula | C₇H₉NO | C₇H₁₀ClNO | [3] |
| Molecular Weight | 123.15 g/mol | 159.61 g/mol | [3] |
| Appearance | White to off-white or brown crystalline solid | White to off-white crystalline solid | [4] |
| Melting Point | 126–130 °C | Data not available; expected to be higher than the free base | [4] |
| Boiling Point | 463.8°C (estimated) | Decomposes upon strong heating | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | Freely soluble in water, soluble in ethanol | [1][2] |
| pKa (estimated) | pKa₁ ≈ 8.5-9.5 (Ammonium ion); pKa₂ ≈ 10.0 (Phenolic proton) | pKa₁ ≈ 8.5-9.5 (Ammonium ion); pKa₂ ≈ 10.0 (Phenolic proton) | [5][6] |
Note on pKa: The pKa values are estimated based on the parent functional groups in similar structures like 2-aminophenol.[5][6] The aminomethyl group is expected to have a pKa typical for a primary benzylic amine, while the phenolic proton's acidity is standard for a phenol. This dual-pKa nature is critical for understanding its charge state in physiological buffers.
Caption: pH-dependent speciation of 2-(Aminomethyl)phenol.
Synthesis and Purification
The most direct and common laboratory-scale synthesis of 2-(Aminomethyl)phenol is through the reductive amination of its corresponding aldehyde, 2-hydroxybenzaldehyde (salicylaldehyde). This one-pot reaction is efficient and utilizes readily available reagents.
Caption: Synthesis workflow for 2-(Aminomethyl)phenol HCl.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from standard reductive amination procedures.[7] Causality : The choice of a one-pot method is for efficiency. Sodium borohydride is selected as a mild reducing agent that selectively reduces the imine intermediate without affecting the aromatic ring or the aldehyde starting material significantly. The final acidification step is crucial for converting the free base into the more stable and water-soluble hydrochloride salt.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Ammonium Acetate (Ammonia source)
-
Methanol (Solvent)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Diethyl Ether
-
Hydrochloric Acid (2M solution in diethyl ether)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxybenzaldehyde in methanol.
-
Add 1.5-2.0 equivalents of ammonium acetate. The excess drives the equilibrium towards the formation of the imine intermediate.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) to observe the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction of the borohydride.
-
Slowly add 1.5 equivalents of sodium borohydride in small portions. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until the imine is fully consumed (as monitored by TLC).
-
-
Work-up and Isolation of Free Base:
-
Carefully quench the reaction by the slow addition of deionized water to decompose any remaining NaBH₄.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)phenol free base, often as an oil or waxy solid.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of diethyl ether or another suitable non-polar solvent.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2-(aminomethyl)phenol HCl.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the 2-(aminomethyl)phenol HCl sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the salt's polarity.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Expected Spectral Characteristics:
-
¹H NMR (in D₂O):
-
Aromatic Protons (4H): Expect complex multiplets in the range of δ 6.8–7.5 ppm. The ortho and para positions relative to the hydroxyl group will be more shielded (upfield), while the position ortho to the aminomethyl group will be deshielded (downfield).
-
Methylene Protons (-CH₂-): A singlet at approximately δ 4.0 ppm. In D₂O, the adjacent -NH₃⁺ protons will exchange with deuterium, simplifying this signal to a singlet.
-
Hydroxyl (-OH) and Ammonium (-NH₃⁺) Protons: These labile protons will exchange with D₂O and will likely not be observed. If using DMSO-d₆, they would appear as broad singlets. The phenolic -OH is expected around δ 9-10 ppm and the -NH₃⁺ protons around δ 8-9 ppm.
-
-
¹³C NMR (in D₂O):
-
Aromatic Carbons (6C): Six distinct signals are expected between δ 115–160 ppm. The carbon bearing the -OH group (C1) will be the most deshielded (downfield).
-
Methylene Carbon (-CH₂-): One signal expected in the aliphatic region, around δ 40–45 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for ATR-FTIR Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid 2-(aminomethyl)phenol HCl powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000–600 cm⁻¹.
Expected Key Absorption Bands:
-
O-H Stretch (Phenol): A very broad band centered around 3200–3500 cm⁻¹.[8]
-
N-H Stretch (Ammonium Salt): A broad, strong band from approximately 2800–3100 cm⁻¹, often with multiple smaller peaks (overtone bands).
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Two or more sharp bands in the 1450–1600 cm⁻¹ region.[8]
-
C-O Stretch (Phenol): A strong band around 1200–1260 cm⁻¹.
Applications in Research and Drug Development
The primary utility of 2-(Aminomethyl)phenol HCl lies in its ability to mitigate the effects of oxidative stress.
-
Antioxidant and Radical Scavenger: It effectively neutralizes free radicals and, more uniquely, traps reactive dicarbonyls like malondialdehyde and isolevuglandins, which are products of lipid peroxidation that can form harmful adducts with proteins and DNA.[2]
-
Cardiovascular Research: It has been shown to reduce inflammation and apoptosis in macrophages and endothelial cells, and to decrease atherosclerosis in animal models.[2] Its potential to prevent the recurrence of atrial fibrillation is also under investigation.[2]
-
Tool Compound: As a well-characterized dicarbonyl scavenger, it serves as an essential tool for researchers to probe the role of the dicarbonyl stress pathway in various disease models.
Safety and Handling
2-(Aminomethyl)phenol HCl is an irritant and should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
References
-
PubChem. (n.d.). 2-(Aminomethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Mokle, S. S., Dawane, B. S., Sayyed, M. A., & Vibhute, Y. B. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Possible reaction steps of reductive amination of benzaldehyde and.... Retrieved from [Link]
-
Sciencemadness.org. (2021, April 21). Preparation of 2-hydroxybenzylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ATB. (n.d.). 2-(Aminomethyl)phenol | C7H9NO | MD Topology | NMR | X-Ray. The Automated Topology Builder. Retrieved from [Link]
-
PubMed. (2007, August 13). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
AFIT Scholar. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde. Retrieved from [Link]
-
Greener Education Materials for Chemists. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. University of Oregon. Retrieved from [Link]
-
Dergipark. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Sources
- 1. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(Aminomethyl)phenol | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. 2-Aminophenol | 95-55-6 [chemicalbook.com]
- 7. gctlc.org [gctlc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
